2-chloro-1H-imidazo[4,5-c]pyridin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
2-chloro-1H-imidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C6H5ClN4/c7-6-10-3-1-2-9-5(8)4(3)11-6/h1-2H,(H2,8,9)(H,10,11) |
InChI Key |
GZTJCGPNJPLPLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NC(=N2)Cl)N |
Origin of Product |
United States |
Significance of Imidazo 4,5 C Pyridine Core in Contemporary Chemical and Biological Sciences
The imidazo[4,5-c]pyridine scaffold is a fused heterocyclic ring system that has garnered substantial attention in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a privileged structure in drug discovery. nih.govmdpi.com
Derivatives of the imidazo[4,5-c]pyridine core have demonstrated a broad spectrum of biological activities. These include roles as:
Anticancer agents: Compounds with this core have shown potential in cancer therapy by influencing cellular pathways crucial for the growth of cancerous cells. nih.govresearchgate.net
Antiviral and Antimicrobial agents: The scaffold has been incorporated into molecules exhibiting activity against various viruses and bacteria. mdpi.com
Enzyme inhibitors: Imidazo[4,5-c]pyridine derivatives have been developed as inhibitors for various enzymes, including those involved in carbohydrate metabolism and kinases like Src family kinases. nih.govnih.gov
Central Nervous System (CNS) modulators: The structural framework has been utilized to create compounds that act on receptors in the CNS, such as GABAa receptors. nih.gov
The versatility of the imidazo[4,5-c]pyridine core allows for diverse chemical modifications, enabling the synthesis of extensive libraries of compounds for biological screening. mdpi.com This adaptability has made it a cornerstone in the development of new therapeutic agents for a variety of diseases.
Bioisosteric Relationships with Purine Derivatives in Ligand Design
Bioisosterism, the principle of substituting one atom or group of atoms in a molecule with another that produces a compound with similar biological activity, is a fundamental concept in drug design. The imidazo[4,5-c]pyridine nucleus serves as a key bioisostere of the naturally occurring purine (B94841) ring system. nih.govnih.gov
This bioisosteric relationship is pivotal in the design of ligands that can effectively interact with biological targets that normally bind purine derivatives, such as kinases and other ATP-binding proteins. The nitrogen atoms in the pyridine (B92270) ring of the imidazo[4,5-c]pyridine core can mimic the hydrogen bonding interactions of the pyrimidine (B1678525) ring in purines, while the imidazole (B134444) portion maintains crucial electronic and steric properties. acs.org
This strategic replacement has led to the development of potent and selective inhibitors for various enzymes. For instance, by modifying the imidazo[4,5-c]pyridine scaffold, researchers have created inhibitors of poly (ADP-ribose) polymerase (PARP) and Src family kinases, which are important targets in cancer therapy. nih.govnih.gov The ability to fine-tune the electronic and steric properties of the imidazo[4,5-c]pyridine core through chemical synthesis provides a powerful tool for optimizing ligand-target interactions and improving the pharmacological profiles of drug candidates.
Current Academic Research Trajectories for 2 Chloro 1h Imidazo 4,5 C Pyridin 4 Amine and Its Analogues
General Synthetic Strategies for Imidazo[4,5-c]pyridine Scaffolds
The construction of the imidazo[4,5-c]pyridine core, a necessary precursor for this compound, can be achieved through several established synthetic routes. These strategies often begin with appropriately substituted pyridine (B92270) precursors.
Cyclocondensation Reactions
Cyclocondensation reactions represent a fundamental and widely employed method for the synthesis of imidazo[4,5-c]pyridine scaffolds. mdpi.com This approach typically involves the reaction of a 3,4-diaminopyridine (B372788) derivative with a one-carbon electrophile.
A common strategy is the condensation of 3,4-diaminopyridine with reagents like formic acid or orthoformates. mdpi.com For instance, the reaction of 5-methyl-3,4-diaminopyridine with boiling formic acid yields 7-methyl-3H-imidazo[4,5-c]pyridine. mdpi.com Similarly, 2-Chloro-3,4-diaminopyridine can be reacted with trimethoxymethane (B44869) to form 4-chloro-1H-imidazo[4,5-c]pyridine. chemicalbook.com Another variation involves the reaction of 3,4-diaminopyridine with sodium dithionite (B78146) adducts of various benzaldehydes to produce 2-substituted-5H-imidazo[4,5-c]pyridines. nih.gov
These reactions proceed through the formation of an intermediate amidine from the reaction of one of the amino groups with the electrophile, followed by intramolecular cyclization and dehydration to form the imidazole (B134444) ring. The choice of reagents and reaction conditions can be optimized to achieve high yields. For example, ytterbium triflate has been used as a catalyst for the condensation of 3,4-diaminopyridine with orthoformates, demonstrating high compatibility with numerous functional groups and yielding products in a range of 32% to 99%. mdpi.com
Tandem Reaction Sequences
Tandem, or cascade, reactions offer an efficient approach to constructing imidazo[4,5-b]pyridine and, by extension, imidazo[4,5-c]pyridine scaffolds, by combining multiple synthetic steps into a single operation without isolating intermediates. nih.govresearchgate.net This methodology enhances synthetic efficiency and can reduce waste. researchgate.net
One notable tandem process for the synthesis of the related imidazo[4,5-b]pyridine skeleton starts from 2-chloro-3-nitropyridine (B167233). nih.govresearchgate.net This sequence involves an initial Nucleophilic Aromatic Substitution (SNAr) reaction with a primary amine, followed by in situ reduction of the nitro group to an amine, and subsequent heteroannulation with an aldehyde. nih.govresearchgate.net This process, often carried out in a green solvent system like water-isopropanol, allows for the construction of the functionalized imidazo[4,5-b]pyridine ring in a single pot. nih.govresearchgate.net A similar strategy could be envisioned for the imidazo[4,5-c]pyridine system, starting with a 2-chloro-3-amino-4-nitropyridine derivative.
The development of tandem reactions for imidazopyridine synthesis is an active area of research, with methods like copper-promoted cascade synthesis of fused imidazo-pyridine-carbonitriles also being explored. acs.org These reactions often leverage the reactivity of multiple functional groups within a single precursor to drive the formation of the complex heterocyclic system. figshare.com
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a crucial reaction in the synthesis and functionalization of imidazo[4,5-c]pyridine derivatives. wikipedia.org This reaction involves the displacement of a leaving group, typically a halide, from an electron-deficient aromatic ring by a nucleophile. wikipedia.orgmasterorganicchemistry.com The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to SNAr reactions. wikipedia.orgyoutube.com
In the context of synthesizing precursors for this compound, SNAr reactions are often employed to introduce amine functionalities. For example, the reaction of 2-chloropyridines with amines can proceed efficiently, especially under high-temperature and high-pressure conditions in a continuous-flow reactor. The reactivity of halopyridines in SNAr reactions is generally greater at the 2- and 4-positions compared to the 3-position. nih.govstackexchange.com
The SNAr mechanism proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group helps to stabilize this intermediate, thereby accelerating the reaction. masterorganicchemistry.comlibretexts.org This principle is applied in the synthesis of various substituted pyridines, which can then be further elaborated into the desired imidazo[4,5-c]pyridine core.
Reductive Cyclization Approaches
Reductive cyclization is a powerful strategy for the synthesis of imidazo[4,5-c]pyridine and related heterocyclic systems. This method typically involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization with a suitably positioned reactive group.
A common approach involves the synthesis of a substituted nitropyridine precursor, which is then subjected to reduction. For example, in the synthesis of imidazo[4,5-b]pyridines, a 2-amino-3-nitropyridine (B1266227) intermediate is often prepared and then reduced to a 2,3-diaminopyridine. acs.org This diamine can then be cyclized with a carboxylic acid or its equivalent to form the imidazole ring. mdpi.com
Various reducing agents can be employed, with tin(II) chloride (SnCl2) in the presence of an acid like formic acid being a common choice for the reductive cyclization of 2-nitro-3-aminopyridine with ketones to form 1H-imidazo[4,5-b]pyridines. nih.gov Another method involves catalytic hydrogenation over palladium. rsc.org This approach has been used for the reductive cyclization of 4-nitro-1H-imidazol-5-yl carbonyl compounds to form imidazo[4,5-b]pyridinones. rsc.org The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired product.
Heteroannulation Procedures for Ring Formation
Heteroannulation refers to the formation of a heterocyclic ring onto an existing ring system. In the context of imidazo[4,5-c]pyridine synthesis, this often involves the construction of the imidazole ring onto a pre-existing pyridine core.
One approach to heteroannulation is the reaction of a substituted pyridine with a reagent that provides the remaining atoms needed for the imidazole ring. For instance, a tandem sequence involving an SNAr reaction, nitro group reduction, and subsequent heteroannulation with an aldehyde can be used to construct the imidazo[4,5-b]pyridine scaffold. nih.govresearchgate.net In this case, the aldehyde provides the carbon atom for the C-2 position of the imidazole ring. nih.govresearchgate.net
The mechanism of heteroannulation can involve the formation of an imine intermediate, followed by intramolecular nucleophilic attack and subsequent aromatization to yield the final imidazo[4,5-b]pyridine product. researchgate.net The use of water as a co-solvent can facilitate this process by activating both the electrophilic and nucleophilic species through hydrogen bonding. researchgate.net
Precursor Chemistry and Reagent Optimization
The successful synthesis of this compound is highly dependent on the availability and purity of its precursors, as well as the optimization of reagents and reaction conditions.
A key precursor for the synthesis of the target compound is a suitably substituted diaminopyridine. For example, 2-Chloro-3,4-diaminopyridine is a direct precursor that can be cyclized to form the imidazo[4,5-c]pyridine ring system. chemicalbook.comchemicalbook.com The synthesis of this diamine can be achieved through various routes, often starting from more readily available pyridines.
One common strategy involves the nitration of a chloropyridine followed by reduction. For instance, 2-chloropyridine (B119429) can be nitrated and then reduced to afford 4-amino-2-chloropyridine. chemicalbook.com This compound can then be further functionalized, for example, by iodination to produce 2-chloro-3-iodopyridin-4-amine, which can serve as a versatile intermediate. chemicalbook.com
Optimization of reagents and reaction conditions is crucial for maximizing yields and minimizing side products. For example, in the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors, the displacement of a chloride from a nitropyridine precursor with a piperazine (B1678402) derivative was a key step that required careful optimization. acs.org Similarly, the choice of catalyst and solvent can have a significant impact on the outcome of the reaction. For instance, the use of a water-isopropanol mixture as a solvent has been shown to be effective in the tandem synthesis of imidazo[4,5-b]pyridines. nih.gov
Derivatization from Halogenated and Nitro Pyridine Precursors
The construction of the imidazo[4,5-c]pyridine scaffold frequently commences with appropriately substituted pyridine building blocks. Halogenated and nitro-substituted pyridines are common starting materials due to their inherent reactivity, which allows for the sequential introduction of the necessary functional groups.
A prevalent strategy involves the use of 2-chloro-3-nitropyridine. This precursor can undergo a tandem reaction sequence, including a nucleophilic aromatic substitution (SNAr) reaction, reduction of the nitro group, and subsequent condensation to form the imidazole ring. For instance, a metal- and base-free route begins with the nucleophilic substitution of 2-chloro-3-nitropyridine with primary amines. acs.org This is followed by reduction of the nitro group and cyclization with an aldehyde to furnish the desired imidazo[4,5-b]pyridine derivatives, a structurally related isomer. acs.org This method highlights a green chemistry approach by utilizing a water-isopropanol medium. acs.org
Another approach utilizes 3-amino-N-Boc-4-chloropyridine as a key intermediate. nih.gov This compound can be subjected to copper- or palladium-catalyzed amidation reactions to introduce various substituents, leading to the formation of the imidazo[4,5-c]pyridine system. nih.gov The selective chlorination of the resulting imidazo[4,5-c]pyridine at the C2 and C7 positions has also been developed, providing avenues for further functionalization. nih.gov
The synthesis of related imidazo[4,5-c]pyridine derivatives has also been achieved starting from 2-chloro-5-methyl-4-nitropyridine-1-oxide. google.com This precursor is hydrogenated using a platinum catalyst to yield 2-chloro-5-methyl-4-pyridinamine, which can then be converted to the corresponding pyridone, an intermediate for more complex molecules. google.com
Utilization of Diamino-pyridine Derivatives
A cornerstone in the synthesis of the imidazo[4,5-c]pyridine ring system is the use of diaminopyridine derivatives. These compounds possess the necessary vicinal amino groups that can undergo cyclization with a one-carbon synthon to form the fused imidazole ring.
The classical approach involves the reaction of 3,4-diaminopyridine with various reagents. For example, reaction with aldehydes, often in the presence of an oxidizing agent or a catalyst, leads to the formation of 2-substituted imidazo[4,5-c]pyridines. nih.gov Oxidative cyclization of 4,5-diaminopyridines with aryl aldehydes is a known method to produce the imidazo[4,5-c]pyridine ring system. nih.gov Similarly, reacting 3,4-diaminopyridine with sodium bisulfite adducts of benzaldehydes has been shown to produce 5H-imidazo[4,5-c]pyridine analogues. nih.gov
Another common method is the cyclization of diaminopyridines with orthoesters, such as triethyl orthoformate, which provides the unsubstituted imidazole ring. mdpi.com This reaction is often performed under reflux conditions. mdpi.com Furthermore, 2-chloro-3,4-diaminopyridine can be reacted with trimethoxymethane to synthesize 4-chloro-1H-imidazo[4,5-c]pyridine. chemicalbook.com
The C2 position of the imidazo[4,5-b]pyridine core, an isomer of the target compound, can be aminated through a sequence involving C2 halogenation followed by a nucleophilic aromatic substitution (SNAr) with various amines. rsc.org This highlights the versatility of diaminopyridine-derived scaffolds in accessing a range of functionalized imidazopyridines.
Catalytic Approaches in Imidazo[4,5-c]pyridine Synthesis
Modern synthetic organic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis of imidazo[4,5-c]pyridines and their isomers has significantly benefited from the development of various catalytic systems, including those based on palladium, copper, and other transition metals, as well as metal-free approaches.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is a powerful tool for the formation of carbon-nitrogen and carbon-carbon bonds, which are crucial steps in the synthesis of heterocyclic compounds. acs.org In the context of imidazo[4,5-c]pyridine synthesis, palladium-catalyzed amidation and coupling reactions play a significant role. nih.gov
A notable application is the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, which provides a facile route to imidazo[4,5-b]pyridines and their pyrazine (B50134) analogs. organic-chemistry.org This method allows for the regioselective introduction of substituents at the N1 position. organic-chemistry.org The reaction typically involves the coupling of a 2-chloro-3-aminopyridine with a primary amide, followed by in situ cyclization. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been employed to functionalize the imidazo[4,5-b]pyridine scaffold at the C2 position. beilstein-journals.org
Copper-Catalyzed Amidation Reactions
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed transformations for C-N bond formation. rsc.orgorganic-chemistry.org These methods are particularly useful in the synthesis of N-aryl and N-alkyl amides.
In the synthesis of imidazo[4,5-c]pyridines, copper-catalyzed amidation of 3-amino-N-Boc-4-chloropyridine has been utilized to introduce N-aryl substituents. nih.gov A simple and inexpensive catalytic system comprising copper(I) iodide and N,N'-dimethylethylenediamine has been shown to be effective for the amidation of 2-chloropyridines. rsc.orgorganic-chemistry.org This approach offers a versatile and efficient route to a variety of N-(pyridin-2-yl)amides. rsc.org Copper catalysis has also been employed in the synthesis of benzo nih.govnih.govimidazo[1,2-c]pyrimidin-1-amines through a C-N coupling and cyclization process. nih.gov
Ytterbium Triflate Catalysis
Lewis acid catalysis plays a crucial role in promoting various organic transformations, including cyclization reactions. Ytterbium triflate [Yb(OTf)₃] is a versatile Lewis acid catalyst known for its ability to facilitate reactions under mild conditions. nih.gov
In the context of imidazo[4,5-c]pyridine synthesis, ytterbium triflate has been utilized to catalyze the condensation of 3,4-diaminopyridine with triethyl orthoformate. mdpi.com This reaction proceeds after the reduction of a nitro precursor, 3-nitropyridin-4-amine, using iron in acetic acid. mdpi.com The use of ytterbium triflate offers an efficient method for the cyclization step, leading to the formation of the imidazo[4,5-c]pyridine core. mdpi.com
Development of Metal- and Base-Free Synthetic Routes
In recent years, there has been a growing emphasis on developing synthetic methodologies that avoid the use of heavy metals and strong bases, aligning with the principles of green chemistry.
Several metal- and base-free approaches for the synthesis of imidazo[1,2-a]pyridines, an isomeric form, have been reported. nih.govacs.org These methods often involve the condensation of 2-aminopyridines with various carbonyl compounds or other electrophilic partners. nih.govacs.org For instance, a catalyst-free reaction between 2-aminopyridines and nitroalkenes has been developed. nih.gov Another strategy involves the reaction of 2-chloropyridines with 2H-azirines in a two-step, one-pot sequence. nih.gov
A notable metal- and base-free route for the synthesis of imidazo[4,5-b]pyridine derivatives starts from 2-chloro-3-nitropyridine. acs.org This tandem process involves a nucleophilic substitution, reduction, and condensation in a water-isopropanol medium, showcasing a more environmentally benign synthetic pathway. acs.org
Advanced Synthetic Techniques
Modern synthetic chemistry offers a variety of advanced techniques to improve reaction conditions, yields, and purity. For the synthesis of imidazo[4,5-c]pyridine scaffolds, methods such as microwave-assisted synthesis, solid-phase organic synthesis, and green chemistry approaches have been pivotal.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.comnih.gov In the realm of nitrogen-containing heterocycles, microwave irradiation has been successfully employed to accelerate the synthesis of various imidazopyridine and pyrimidine (B1678525) derivatives. mdpi.comnih.gov
For instance, the synthesis of dihydrobenzo mdpi.comacs.orgimidazo[1,2-a]pyrimidin-4-ones has been achieved in excellent yields (74-94%) within a short reaction time of just 2 minutes under microwave irradiation. rsc.org Similarly, a series of 2-amino-4-chloro-pyrimidine derivatives were efficiently synthesized using microwave technology, highlighting the utility of this method for constructing scaffolds containing the critical chloro-pyrimidine moiety. nih.gov The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) and phenacyl bromide derivatives in an aqueous medium is also significantly accelerated by microwave irradiation, with reactions completing in minutes. sigmaaldrich.com These examples underscore the potential of microwave-assisted protocols to be adapted for the efficient synthesis of this compound and its analogues, offering a greener and more rapid alternative to traditional synthetic routes. msu.rumdpi.comeurekaselect.com
Solid-Phase Organic Synthesis
Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid generation of libraries of compounds. This technique has been effectively applied to the synthesis of imidazo[4,5-c]pyridines. acs.orgacs.org A notable strategy involves using a polymer-supported amine as a starting point, which is then reacted with a suitable pyridine building block in solution. acs.orgacs.org
An efficient solid-supported synthesis of trisubstituted imidazo[4,5-c]pyridines (also known as 3-deazapurines) begins with 2,4-dichloro-3-nitropyridine. acs.orgacs.org The synthesis pathway involves several key steps on the solid support:
Arylation: A polymer-bound amine (e.g., on Rink amide resin) is reacted with 2,4-dichloro-3-nitropyridine. This reaction can show regioselectivity, with substitution favoring the 4-position of the pyridine ring. acs.org
Nucleophilic Substitution: The remaining chlorine atom is displaced by a secondary amine from the solution phase.
Nitro Group Reduction: The nitro group is reduced to an amine, typically using a reducing agent like tin(II) chloride (SnCl₂·2H₂O). sigmaaldrich.com
Cyclization: The imidazole ring is formed by reacting the resulting diamine with an aldehyde.
Cleavage: The final product is cleaved from the resin.
This methodology allows for the creation of a diverse library of imidazo[4,5-c]pyridines by varying the polymer-supported amine, the solution-phase amine, and the aldehyde used in the cyclization step. acs.orgacs.org
Green Chemistry Principles in Synthetic Design (e.g., H2O-IPA Medium)
The principles of green chemistry aim to design chemical processes that are environmentally benign. A key aspect is the use of safer solvents. Tandem reactions in an H₂O-IPA (water-isopropanol) medium have been developed for the synthesis of the isomeric imidazo[4,5-b]pyridines, showcasing a green and efficient approach that is highly relevant for the [4,5-c] scaffold as well. acs.org
This method offers several advantages:
Eco-friendly Solvent: It utilizes a non-toxic and environmentally friendly H₂O-IPA solvent system. acs.org
Catalyst-Free: The reaction proceeds without the need for a transition-metal catalyst. acs.org
Tandem Process: It combines multiple reaction steps (SNAr reaction, nitro group reduction, and heterocyclization) into a one-pot procedure, reducing waste and improving efficiency. acs.org
High Yields: The methodology provides excellent yields with high purity, often requiring only a single chromatographic purification step. acs.org
The process starts with a 2-chloro-3-nitropyridine, which undergoes a nucleophilic aromatic substitution (SNAr) with a primary amine. This is followed by an in-situ reduction of the nitro group and subsequent heteroannulation with an aldehyde to form the final imidazopyridine product. acs.org The use of aqueous media and catalyst-free conditions represents a significant advancement in the sustainable synthesis of these important heterocyclic systems. rsc.orgsioc-journal.cnacs.orgnih.gov
Regioselective Synthesis of Imidazo[4,5-c]pyridine Isomers
The synthesis of imidazo[4,5-c]pyridines often requires careful control of regioselectivity to obtain the desired isomer. The fusion of the imidazole ring to the pyridine core can result in different regioisomers, and subsequent reactions like N-alkylation can occur at different nitrogen atoms within the heterocyclic system.
One synthetic approach involves the reaction of 3,4-diaminopyridine with aldehyde adducts (e.g., Na₂S₂O₅ adducts of benzaldehydes) to form 5H-imidazo[4,5-c]pyridine analogues. nih.gov When these compounds are subjected to alkylation, the reaction predominantly yields N⁵ regioisomers. The precise regiochemistry of these products can be confirmed using advanced NMR techniques like 2D-NOESY and HMBC. nih.gov
Regioselectivity can also be controlled during the initial construction of the pyridine ring system. In the solid-phase synthesis starting from 2,4-dichloro-3-nitropyridine, the first nucleophilic substitution is regioselective, with the incoming polymer-supported amine preferentially attacking the C4 position of the pyridine ring over the C2 position. acs.org This selective first step is crucial for directing the subsequent cyclization to form the imidazo[4,5-c]pyridine scaffold rather than the imidazo[4,5-b]pyridine isomer. acs.org Such strategic control is essential for the unambiguous synthesis of the target molecular architecture. nih.gov
Strategic Functional Group Modifications for Derivative Synthesis
The this compound scaffold possesses key functional groups that are ripe for strategic modification to generate diverse libraries of derivatives for various applications. The chlorine atom at the C2 position and the amino group at the C4 position are primary handles for synthetic elaboration.
The chlorine atom on the pyridine or pyrimidine ring is a versatile functional group that can be displaced through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of substituents. For example, the chloro group can be substituted by various amines, alcohols, or thiols to generate new C-N, C-O, or C-S bonds, respectively. A simple demonstration of this is the reaction of 4-chloro-1H-imidazo[4,5-c]pyridine with benzylamine, which results in the displacement of the chlorine to form 4-benzylamino-1H-imidazo(4,5-c)pyridine. prepchem.com This principle is widely applied in the synthesis of kinase inhibitors, where 2-chloro-4-anilino-quinazoline derivatives are key intermediates. nih.gov
The amino group at the C4 position can also be modified. It can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce new functionalities. For instance, in the synthesis of substituted pyridin-2(1H)-ones, an amino group on the pyridine ring is a key site for modification, allowing the introduction of various aryl and heteroaryl groups. nih.gov
The combination of modifications at both the C2 and C4 positions, as well as at the nitrogen atoms of the imidazole ring, provides a powerful strategy for creating extensive libraries of novel compounds based on the imidazo[4,5-c]pyridine core. nih.govrsc.orgresearchgate.net
Comprehensive SAR Mapping of the Imidazo[4,5-c]pyridine System
The biological activity of the imidazo[4,5-c]pyridine system is highly sensitive to the nature and position of its substituents. As a class of compounds, they are known to be GABAA receptor agonists, proton pump inhibitors, and aromatase inhibitors, among other activities. nih.gov Their structural resemblance to purines has driven investigations into their therapeutic potential, particularly in oncology and virology. nih.govmdpi.com
SAR studies reveal that the fused heterocyclic system is a critical pharmacophore, with its activity profile being finely tuned by modifications across the entire molecule. For instance, in a series of imidazo[4,5-c]pyridines designed as PARP inhibitors, specific substitution patterns were found to yield compounds with good inhibitory activity. nih.gov The strategic placement of substituents can enhance potency, improve selectivity, and confer desirable pharmacokinetic properties. The versatility of the scaffold allows for the introduction of multiple diversity points, enabling extensive exploration of the chemical space to optimize for a specific biological target. researchgate.net The development of solid-phase synthesis methods has further facilitated the creation of libraries of trisubstituted imidazo[4,5-c]pyridine derivatives, allowing for systematic SAR exploration. acs.org
Positional Effects of Substituents on Biological Activity
The specific placement of functional groups on the imidazo[4,5-c]pyridine core has a profound impact on the molecule's biological profile. The following subsections dissect the influence of substitutions at key positions.
Substitutions on the nitrogen atoms of the imidazo[4,5-c]pyridine ring are a critical determinant of activity. In a series of imidazo[4,5-c]pyridin-2-one derivatives developed as Src family kinase (SFK) inhibitors, modifications at the N1 and N3 positions of the imidazolone (B8795221) ring were explored. nih.gov
For N1-substitutions, introducing various polar and nonpolar groups was done to probe the optimal interaction with the solvent-exposed region of the kinase's ATP binding site. nih.gov It was found that aliphatic ring substituents at the N1 position generally conferred better inhibitory activity against Src and Fyn kinases than aromatic rings or short-chain alkanes. nih.gov Specifically, cyclopentyl, cyclohexyl, and tert-butyl groups at N1 resulted in significant inhibitory activity. nih.gov
For N3-substitutions, a 4-chlorophenyl group was generally retained, indicating its importance for activity in this particular series. nih.gov The combination of a cyclopentyl group at N1 and a 4-chlorophenyl group at N3 was identified as a preferred arrangement for potent kinase inhibition. nih.gov
Table 1: Effect of N1-Substituents on Src Kinase Inhibition in Imidazo[4,5-c]pyridin-2-one Analogues
| Compound | N1-Substituent | N3-Substituent | Src Inhibition (%) @ 1µM |
| 1a | Phenyl | 4-Chlorophenyl | 22.4 |
| 1d | Cyclopentyl | 4-Chlorophenyl | 95.8 |
| 1e | Cyclohexyl | 4-Chlorophenyl | 96.2 |
| 1f | tert-Butyl | 4-Chlorophenyl | 90.7 |
| 1g | Isobutyl | 4-Chlorophenyl | 40.7 |
| 1h | 2-(dimethylamino)ethyl | 4-Chlorophenyl | 20.3 |
Data sourced from a study on Src family kinase inhibitors. nih.gov
The C2 position of the imidazo[4,5-c]pyridine scaffold is a key site for modification that significantly influences biological activity. In related imidazoquinoline analogues, which are also TLR7 agonists, a systematic exploration of N1-benzyl-C2-alkyl substituents showed a distinct relationship between the length of the C2-alkyl chain and agonistic potency, with a C2-n-butyl group being optimal. nih.gov
In the context of antiviral agents, Puerstinger et al. developed imidazo[4,5-c]pyridines active against Bovine Viral Diarrhea Virus (BVDV). nih.gov Their work showed that substitutions on a phenyl ring located at the C2-position were sensitive to electronic effects; a fluorine atom in the ortho position of this phenyl ring led to a decrease in activity. nih.gov For a series of imidazo[4,5-b]pyridines, substitution at the C2 position with a phenyl ring bearing an amidino group was found to be crucial for potent antiproliferative activity. mdpi.comnih.gov
Modifications to the pyridine portion of the scaffold, including the position of the ring nitrogen itself, are pivotal for activity. The isomeric form of the core—imidazo[4,5-c]pyridine (3-deazapurine) versus imidazo[4,5-b]pyridine (1-deazapurine)—can be a decisive factor in directing synthesis and biological activity. acs.org Synthetic strategies have been developed to selectively produce either isomer, highlighting the importance of the pyridine nitrogen's location. acs.org
Direct substitution on the pyridine ring also modulates activity. For example, the presence of a methyl group at the C5 position of the related imidazo[4,5-b]pyridine core enhanced activity against several bacterial strains. nih.gov In another study on imidazo[4,5-b]pyridines, the introduction of a bromine atom onto the pyridine nucleus markedly increased the antiproliferative activity of the compounds. mdpi.com
The 4-amino group is a critical functional handle that often plays a vital role in molecular recognition, typically by forming key hydrogen bonds with the biological target. For the related imidazoquinoline class of Toll-like receptor 7 (TLR7) agonists, the 4-amino group was found to be essential for activity and must be retained. nih.gov Modifications to this group, such as acylation of the secondary amine on a C2 ethylaminomethylene side chain, were poorly tolerated. nih.gov In a series of cytotoxic imidazo[4,5-c]pyridines, the primary amine at C4 was a common feature among the active compounds, suggesting its importance for the observed biological effects. nih.gov
Correlation between Structural Features and Molecular Target Interactions
The observed SAR is a direct consequence of how structural changes affect the molecule's interaction with its biological target. Molecular modeling and crystallography studies provide insight into these interactions.
For imidazo[4,5-c]pyridin-2-one derivatives acting as SFK inhibitors, molecular dynamics simulations revealed the binding patterns of the most active compounds within the ATP binding site. nih.gov The imidazo[4,5-c]pyridin-2-one core was designed to form a new hinge region junction, replacing the pyrazole-pyrimidine core of the known inhibitor PP2. nih.gov Substitutions at the N1 position with groups like cyclopentyl were shown to form optimal interactions with amino acids in the solvent-accessible region of the kinase. nih.gov
In the case of the Bcr-Abl inhibitor ponatinib, an imidazo[1,2-a]pyridine (B132010), X-ray crystallography showed that the core scaffold sits (B43327) in the adenine (B156593) pocket of the enzyme. wikipedia.org Specific substituents are responsible for key interactions: a methylphenyl group occupies a hydrophobic pocket, and the trifluoromethyl group binds to a pocket induced by the inactive kinase conformation. wikipedia.org Crucially, the molecule forms five hydrogen bonds with the kinase, including interactions with the backbone of Met-318 in the hinge region and with the side chain of Glu-286. wikipedia.org These detailed interaction maps explain why small structural changes can lead to significant differences in potency.
Similarly, for antiviral imidazo[4,5-c]pyridines, the active compounds are proposed to interact with viral RNA-dependent RNA polymerase, indicating that the structural features of the scaffold and its substituents are tailored to fit the active site of this viral enzyme. nih.gov
Role of Hydrophobic Interactions
Hydrophobic interactions are a primary driver for the binding affinity of many imidazo[4,5-c]pyridine and related imidazo[4,5-c]quinoline analogues. The introduction of lipophilic substituents can enhance the partitioning of a compound into the hydrophobic domains of a protein or cell membrane, potentially increasing its local concentration near a biological target. sci-hub.se
In studies of related 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which share a similar core structure, modifications at the 2-position have demonstrated the significance of hydrophobic groups. The substitution of hydrophobic alkyl and cycloalkyl groups at this position has been shown to improve the activity of these compounds as positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor (A3AR). nih.gov For instance, derivatives with large alkyl, cycloalkyl, or bicycloalkyl groups at the 2-position were identified as PAMs, with computational models predicting that these hydrophobic moieties bind at a hydrophobic site on the receptor's cytosolic interface. nih.gov
The effect of increasing hydrophobicity at the 2-position on modulator activity is evident in SAR studies. A trend of increased efficacy was observed as the size of the cycloalkyl group at the 2-position of N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine derivatives increased from cyclopropyl (B3062369) to cyclononyl. nih.gov This suggests that a larger hydrophobic substituent is better able to occupy and interact favorably with a hydrophobic pocket in the target protein. The chlorine atom at the 2-position of this compound itself contributes to the lipophilicity of the molecule, which can influence its interaction with such hydrophobic regions. sci-hub.se
Table 1: Effect of 2-Position Hydrophobic Substituents on A3AR PAM Activity of N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine Analogues nih.gov
Data shows the effect of various cycloalkyl groups at the 2-position on the maximal efficacy (Emax) of agonist-stimulated [35S]GTPγS binding. An increase in Emax indicates enhanced PAM activity.
| Compound | 2-Position Substituent | Effect on Agonist Emax at 1.0 µM (% of Control) |
|---|---|---|
| 17 | Cyclopropyl | ~100% (Antagonist effect) |
| - | Cyclopentyl | ~150% |
| - | Cyclohexyl | ~175% |
| 18 | Cycloheptenyl | >200% |
| 19 | Cyclo-octyl | ~150% |
| 20 | Cyclononyl | >200% |
Importance of Hydrogen Bonding Networks
Hydrogen bonds are crucial for the specific recognition and binding of ligands to their protein targets. The this compound scaffold possesses several functional groups capable of participating in hydrogen bonding: the primary amine (-NH2) at the C4 position, the imidazole ring nitrogens (N1 and N3), and the pyridine ring nitrogen. These groups can act as both hydrogen bond donors and acceptors.
The amino group at the C4 position is a key hydrogen bond donor. In related heterocyclic compounds, such as 2-amino-4-chloro-6-methylpyrimidine, the amino group is known to interact with carboxylate oxygen atoms of target molecules, forming stable N-H···O hydrogen bonds. nih.gov Similarly, the protonated pyridine ring nitrogen and the amino group in 2-amino-5-chloropyridinium (B1237898) cations form hydrogen bonds with carboxylate oxygens, often creating a distinct ring motif in the crystal structure. nih.gov
The nitrogen atoms within the fused imidazole ring are also critical for forming hydrogen-bonded networks. researchgate.net In many kinase inhibitors, the nitrogen atoms of similar heterocyclic cores form essential hydrogen bonds with backbone residues in the hinge region of the kinase ATP-binding site. For example, studies on pyrrolopyrimidine inhibitors have indicated that the pyrrolo NH group is important for binding to the target kinase. nih.gov The arrangement of these hydrogen bond donors and acceptors can lead to the formation of extensive and stable supramolecular networks, anchoring the ligand in the binding pocket. rsc.orgrsc.org The specific pattern of these interactions, whether forming dimeric synthons or more complex ladder-like patterns, dictates the orientation and stability of the ligand-receptor complex. nih.gov
Steric Hindrance and Conformational Effects
The size and spatial arrangement of substituents on the imidazo[4,5-c]pyridine core can introduce steric hindrance and impose conformational constraints that significantly affect biological activity. Steric effects can either be beneficial, by promoting a favorable binding conformation, or detrimental, by causing steric clashes with the target protein. sci-hub.se
Research on 1H-imidazo[4,5-c]quinolin-4-amine derivatives highlights the role of steric bulk at the 2-position. The differentiation between antagonist and PAM activity was linked to the size of the substituent at this position. A small group like cyclopropyl resulted in an antagonist (compound 17), whereas larger alkyl and cycloalkyl groups led to PAM activity. nih.gov This suggests that the larger groups induce or stabilize a specific receptor conformation required for allosteric modulation, while a smaller group may fit into the orthosteric binding site without activating the receptor.
Conversely, the introduction of excessively bulky groups can lead to a decrease in activity. nih.gov The chlorine atom at the C2 position of this compound is relatively small but its electronic properties and potential for steric interference can influence the molecule's interaction with surrounding amino acid residues. sci-hub.se In the development of PI3K/mTOR dual inhibitors based on a 7-azaindazole scaffold, the presence and position of a chloro substituent was a key feature of the lead compound, FD274, indicating its compatibility with the target's binding site. researchgate.net The conformation of substituents is also critical; for example, the introduction of conformationally constrained groups is a strategy used to enhance the activity of A3AR PAMs. nih.gov
Mechanistic Investigations and Biological Target Engagement of 2 Chloro 1h Imidazo 4,5 C Pyridin 4 Amine Derivatives
Modulation of Receptor Activity and Signaling Pathways
The γ-aminobutyric acid type A (GABA-A) receptor is a crucial ligand-gated ion channel in the central nervous system, responsible for mediating inhibitory neurotransmission. nih.gov Positive allosteric modulators (PAMs) bind to sites on the receptor distinct from the main GABA binding site, enhancing the receptor's response to GABA and leading to increased neuronal inhibition. nih.govnih.gov
While various heterocyclic compounds, such as those with imidazo[1,2-a]pyridine (B132010) and benzimidazole (B57391) cores, have been identified as GABA-A receptor modulators, a detailed review of the scientific literature indicates that derivatives based specifically on the 2-chloro-1H-imidazo[4,5-c]pyridin-4-amine scaffold are not prominently featured as a class of GABA-A receptor positive allosteric modulators. nih.gov Research has largely focused on other, distinct heterocyclic systems for this particular biological target. nih.gov
Derivatives of the closely related 1H-imidazo[4,5-c]quinoline-4-amine scaffold have been extensively studied as positive allosteric modulators (PAMs) of the human A3 adenosine (B11128) receptor (A3AR). nih.govnih.govnih.gov These PAMs bind to an allosteric site, a location distinct from the orthosteric site where the natural ligand adenosine binds, and enhance the receptor's response to an agonist. nih.govnih.gov This allosteric binding pocket is believed to be located in a hydrophobic, extrahelical region of the receptor facing the lipid bilayer, involving transmembrane domains 1 and 7, and helix 8. researchgate.net
The mechanism of allosteric enhancement involves several key actions. Notably, these compounds can slow the dissociation rate of an agonist from the receptor and increase the maximal efficacy (Emax) of the agonist's functional effect. nih.govscispace.com For instance, the prototypical A3AR PAM, LUF6000, was found to potentiate the maximum efficacy of the agonist Cl-IB-MECA by 45-50% in functional assays. nih.govscispace.com
Structure-activity relationship (SAR) studies have revealed that specific chemical modifications to the imidazoquinoline core are critical for this activity. nih.govresearchgate.net
At the 2-position: Bulky and hydrophobic groups are preferred. Full PAM activity was observed with 2-cyclohexyl or 2-cycloheptyl substitutions, while larger or smaller groups led to diminished activity. researchgate.net
At the 4-position: An anilino (aminophenyl) group, particularly with dichloro-substitutions like a 3,4-dichlorophenyl group, was found to be highly effective for enhancement. scispace.com
Interestingly, the structural requirements for allosteric enhancement are distinct from those needed for direct (orthosteric) binding and inhibition of the receptor. nih.gov While the imidazo[4,5-c]quinoline scaffold has been the primary focus, research indicates that introducing a nitrogen atom to form the imidazo[4,5-c]pyridine ring can significantly reduce the allosteric enhancement effect. nih.gov
| Compound | Description | Effect on A3AR | Reference |
|---|---|---|---|
| LUF6000 (2-cyclohexyl-N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine) | Prototypical A3AR PAM | Enhanced agonist efficacy by 45%. nih.gov | nih.govresearchgate.net |
| 2-Cyclopentyl-4-benzylamino derivative (Compound 38) | A3AR PAM | Potentiated agonist efficacy by 45-50%. scispace.com | scispace.com |
| 4-(3,5-Dichlorophenylamino) derivative (Compound 6) | A3AR PAM | Produced allosteric enhancement (doubled maximal agonist efficacy). nih.gov | nih.gov |
| 2-(1-Adamantyl) derivative (Compound 20) | A3AR PAM | Produced allosteric enhancement (doubled maximal agonist efficacy). nih.gov | nih.gov |
The 1H-imidazo[4,5-c]pyridine scaffold evolved from the well-known imidazoquinoline immune-response modifiers like Imiquimod and Resiquimod. nih.gov These compounds function as agonists for Toll-like receptors 7 and 8 (TLR7 and TLR8), which are key components of the innate immune system that recognize viral single-stranded RNA. nih.govnih.govnih.gov
Upon binding to TLR7 and/or TLR8 within the endosomes of immune cells like dendritic cells, these agonists trigger a signaling cascade. nih.govnih.gov This process involves the recruitment of the adaptor protein MyD88, leading to the activation of downstream pathways, most notably the nuclear factor-κB (NF-κB) pathway. nih.govnih.gov Activation of these pathways results in the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines, such as interferons (IFN-α), tumor necrosis factor (TNF-α), and interleukins (IL-12). nih.govfrontiersin.org This cytokine profile is crucial for initiating a robust innate immune response and subsequently priming and amplifying the adaptive immune system, including T-cell and B-cell functions. nih.govnih.gov
The structural evolution from the bulkier imidazoquinoline ring to the more compact imidazopyridine scaffold was a deliberate strategy to refine activity. nih.gov This structural simplification can result in compounds with more selective TLR7 agonism. nih.gov The nature of substituents on the imidazopyridine ring is critical for potency and selectivity, with modifications at the N-1, C-2, and C-6 positions being particularly important for modulating TLR7 versus TLR8 activity. nih.gov
Enzyme Inhibition Profiling
Derivatives based on the imidazo[4,5-c]pyridin-2-one scaffold have been identified as potent inhibitors of Src family kinases (SFKs), such as c-Src and Fyn. tandfonline.comnih.gov These non-receptor tyrosine kinases are often dysregulated in cancers like glioblastoma, making them important therapeutic targets. tandfonline.comnih.gov
The inhibitory mechanism of these compounds involves competitive binding at the ATP-binding site within the kinase domain of the SFK. tandfonline.comnih.gov The design of these inhibitors was based on replacing the pyrazolo[3,4-d]pyrimidine core of known SFK inhibitors with a novel imidazo[4,5-c]pyridin-2-one scaffold. nih.gov This new core acts as a "hinge region binder," forming crucial hydrogen bonds within the ATP pocket, which is essential for potent kinase inhibition. nih.gov
Molecular dynamics simulations have helped to visualize the binding pattern, showing how these molecules orient themselves within the ATP binding site to block the kinase's activity. tandfonline.comnih.gov Structure-activity relationship studies have demonstrated that substitutions at the N1 and N3 positions of the imidazolone (B8795221) ring are key to optimizing the interaction with the enzyme. nih.govresearchgate.net Several compounds from this series have shown inhibitory activity in the submicromolar range. tandfonline.comnih.gov
| Compound | Src IC50 (µM) | Fyn IC50 (µM) | Reference |
|---|---|---|---|
| 1d | 0.21 | 0.29 | nih.gov |
| 1e | 0.17 | 0.23 | nih.gov |
| 1q | 0.23 | 0.18 | nih.gov |
| 1s | 0.13 | 0.15 | nih.gov |
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular processes like DNA repair. nih.gov Research into PARP inhibitors has identified several chemical scaffolds capable of potent inhibition. One study identified an imidazo-[1,2-a]-pyridine derivative, BYK20370, as an inhibitor of PARP-1 and PARP-2. nih.gov However, extensive searches of the scientific literature did not reveal significant research or data specifically focused on derivatives of the this compound or the related imidazo[4,5-c]pyridin-2-one scaffolds as a distinct class of PARP inhibitors. The primary focus for PARP inhibition has been on other heterocyclic structures, such as imidazoquinolinones and isoquinolindiones. nih.gov
Aurora Kinase Inhibition
Derivatives of the imidazopyridine scaffold have been extensively investigated as inhibitors of Aurora kinases, a family of serine-threonine kinases crucial for mitotic progression. nih.gov Overexpression of Aurora kinases is common in a wide range of human cancers, making them a key target for therapeutic development. nih.gov
Research into imidazo[4,5-b]pyridine derivatives has led to the identification of potent inhibitors of Aurora-A kinase. nih.govacs.org For instance, the introduction of a 1-benzyl-1H-pyrazol-4-yl group at the C7 position yielded compounds that inhibit a range of kinases, including Aurora-A. nih.gov Further modifications led to the discovery of derivatives like 28c and 40f , which demonstrated a high degree of selectivity for Aurora-A over Aurora-B in both biochemical and cellular assays. acs.org The selectivity of these compounds appears to be governed by interactions with the Thr217 residue in Aurora-A. acs.org
Optimization of the imidazo[4,5-b]pyridine series resulted in dual Aurora/FLT3 inhibitors. nih.govacs.org Compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine) emerged as a potent inhibitor of both Aurora-A and Aurora-B, as well as FLT3 kinase. nih.gov Co-crystallization studies of related analogues with the catalytic domain of Aurora-A have been crucial in understanding the binding modes and guiding the design of more potent and selective inhibitors. nih.govacs.org
Table 1: Inhibition of Aurora Kinases by Imidazo[4,5-b]pyridine Derivatives
| Compound | Target Kinase | Inhibition Metric | Value (nM) | Reference |
|---|---|---|---|---|
| 27e | Aurora-A | Kd | 7.5 | nih.gov |
| Aurora-B | Kd | 48 | nih.gov | |
| MK-5108 (VX689) | Aurora-A | IC50 | 0.064 | nih.gov |
| Aurora-B | IC50 | ~14 | nih.gov | |
| Aurora-C | IC50 | ~12 | nih.gov | |
| AMG-900 | Aurora-A | IC50 | 5 | nih.gov |
| Aurora-B | IC50 | 4 | nih.gov | |
| Aurora-C | IC50 | 1 | nih.gov | |
| VX-680 | Aurora-A | Ki | 0.7 | nih.gov |
| Aurora-B | Ki | 18 | nih.gov | |
| Aurora-C | Ki | 4.6 | nih.gov |
DprE1 Inhibition in Antitubercular Research
Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) is a critical enzyme involved in the biosynthesis of essential components of the mycobacterial cell wall, such as arabinogalactan (B145846) and lipoarabinomannan. nih.gov This makes DprE1 a prime target for the development of new antitubercular drugs. nih.gov
A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives has been synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis (H37Rv). nih.gov Within this series, several compounds demonstrated significant potency. nih.gov Molecular docking studies suggest that these compounds have promising interactions with DprE1, indicating they may function as inhibitors of this enzyme. nih.gov These findings present a novel scaffold for the development of future DprE1 inhibitors. nih.gov
Table 2: Antitubercular Activity of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) (μmol/L) | Reference |
|---|---|---|
| 5c | 0.6 | nih.gov |
| 5g | 0.5 | nih.gov |
| 5i | 0.8 | nih.gov |
| 5u | 0.7 | nih.gov |
Inhibition of Other Protein Kinases
The imidazo[4,5-c]pyridine scaffold has proven to be a versatile template for inhibiting various protein kinases beyond the Aurora family.
Src Family Kinases (SFKs): A series of imidazo[4,5-c]pyridin-2-one derivatives were designed as inhibitors of SFKs, which are non-receptor tyrosine kinases implicated in the development of glioblastoma multiforme (GBM). nih.gov Compounds 1d , 1e , 1q , and 1s showed potential submicromolar inhibition of Src and Fyn kinases. nih.gov Molecular dynamics simulations revealed possible binding patterns of the most active compound, 1s , within the ATP binding site of SFKs, identifying it as a promising candidate for GBM treatment. nih.gov
FLT3 Kinase: During the optimization of Aurora kinase inhibitors, certain imidazo[4,5-b]pyridine derivatives were found to be potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.govacs.org Compound 27e , for example, potently inhibits FLT3 kinase and its mutants, which are prevalent in acute myeloid leukemia (AML). nih.gov
DNA-Dependent Protein Kinase (DNA-PK): Imidazo[4,5-c]pyridine-2-one derivatives have been identified as a novel class of DNA-PK inhibitors. nih.gov DNA-PK is a key enzyme in the repair of DNA double-strand breaks. nih.gov Compound 78 from this class was found to be a nanomolar inhibitor of DNA-PK with excellent selectivity over related kinases, and it demonstrated the ability to radiosensitize cancer cells. nih.gov
PI3K/mTOR: The PI3K-Akt-mTOR pathway is a crucial signaling cascade in many cancers. researchgate.net A 7-azaindazole derivative, FD274 (N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide), which incorporates a related pyridine-based heterocyclic system, was identified as a highly potent dual PI3K/mTOR inhibitor. researchgate.net
Table 3: Inhibition of Various Protein Kinases by Imidazopyridine Derivatives
| Compound | Target Kinase(s) | Inhibition Metric | Value (nM) | Reference |
|---|---|---|---|---|
| 27e | FLT3 | Kd | 6.2 | nih.gov |
| FLT3-ITD | Kd | 38 | nih.gov | |
| FLT3(D835Y) | Kd | 14 | nih.gov | |
| 78 | DNA-PK | IC50 | 1 | nih.gov |
| FD274 | PI3Kα | IC50 | 0.65 | researchgate.net |
| PI3Kβ | IC50 | 1.57 | researchgate.net | |
| PI3Kδ | IC50 | 0.42 | researchgate.net | |
| mTOR | IC50 | 2.03 | researchgate.net |
Modulation of Enzymes in Metabolic Pathways
Beyond kinase inhibition, derivatives based on related scaffolds have shown activity in modulating other key enzymes. For instance, research on 1H-imidazo[4,5-c]quinolin-4-amine derivatives, a structurally similar class, has identified them as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR). nih.gov A3ARs are G protein-coupled receptors involved in various physiological processes. The study explored how modifications at the 2-position and 4-arylamino position of the imidazoquinoline scaffold influenced the positive allosteric enhancement of the receptor's activity. nih.gov Compounds such as 7 , 14 , 18 , and 20 were noted for their efficacy in enhancing agonist-induced receptor activation. nih.gov
Interactions with Nucleic Acids and Macromolecular Structures
DNA/RNA Binding and Intercalation Studies
The interaction with nucleic acids represents another mechanism of action for imidazopyridine derivatives. Studies on novel tetracyclic imidazo[4,5-b]pyridine derivatives revealed that these compounds can bind to both DNA and RNA. nih.gov The binding affinities were found to be moderate to high, with the position of amino side chains on the tetracyclic core and the ligand's charge influencing the interaction. nih.gov The observed binding suggests that DNA and RNA are potential cellular targets for these compounds. nih.gov
Furthermore, certain ruthenium(II) complexes that incorporate modified imidazo-phenanthroline ligands, such as Δ-2 ([Ru(bpy)2(poi)]2+), have been shown to act as efficient topoisomerase IIα poisons. rsc.org These complexes can induce DNA double-strand breaks, which ultimately trigger apoptotic cell death, indicating a mechanism that involves direct interference with DNA processing machinery. rsc.org
Table 4: Nucleic Acid Binding Affinities of Tetracyclic Imidazo[4,5-b]pyridine Derivatives
| Derivative Class | Target | Binding Affinity (logKs) | Reference |
|---|---|---|---|
| Tetracyclic imidazo[4,5-b]pyridines | DNA/RNA | 5-7 | nih.gov |
Investigation of G-quadruplex Structure Interactions
G-quadruplexes (G4) are four-stranded secondary structures that can form in guanine-rich sequences of DNA and RNA. nih.gov These structures are often found in key regulatory regions of the genome, such as the promoter regions of oncogenes like c-MYC, and are considered important targets for cancer therapy. nih.gov
Research into tetracyclic imidazo[4,5-b]pyridine derivatives has shown that their interaction with DNA includes binding to G-quadruplex structures. nih.gov The study indicated that the specific placement of amino side chains on the core structure influences these interactions. nih.gov While detailed mechanistic insights for this specific scaffold are still emerging, the ability to interact with G4 structures highlights a promising avenue for the development of gene-regulating agents. nih.gov
Cellular Pathway Modulation and Therapeutic Implications
Derivatives of the imidazopyridine scaffold have demonstrated the ability to influence a variety of cellular pathways, indicating their potential in treating a range of conditions, including those related to inflammation and oxidative stress.
Chronic inflammation is a key factor in numerous diseases, and the inhibition of pro-inflammatory cytokines is a primary therapeutic strategy. Research has shown that various imidazopyridine derivatives can effectively modulate the inflammatory cascade.
For instance, a novel synthetic imidazo[1,2-a]pyridine derivative, referred to as MIA, has been shown to significantly reduce the secretion of pro-inflammatory cytokines including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced breast and ovarian cancer cell lines. sigmaaldrich.com The inhibitory effects of MIA on these cytokines were found to be even more pronounced when used in combination with curcumin. sigmaaldrich.com Another study highlighted that imidazo[1,2-a]quinoxaline (B3349733) derivatives can impair the production of TNF-α, further underscoring the anti-inflammatory potential of this class of compounds. nih.gov
The expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) is stimulated by cytokines like TNF-α and IL-1β and plays a role in the interaction between the inflamed endothelium and circulating leukocytes. mdpi.com While direct inhibition of VCAM-1 by this compound derivatives is not explicitly documented, the upstream inhibition of TNF-α and IL-6 by related compounds suggests a potential indirect regulatory effect on VCAM-1 expression.
Below is a table summarizing the anti-inflammatory effects of certain imidazopyridine derivatives.
| Compound Class | Cytokine Inhibited | Cell Line/System | Key Findings |
| Imidazo[1,2-a]pyridine (MIA) | TNF-α, IL-6, IL-1β | MDA-MB-231, SKOV3 | Meaningfully reduced the relative levels of all assessed cytokines stimulated by LPS. The effect was enhanced when combined with curcumin. sigmaaldrich.com |
| Imidazo[1,2-a]quinoxalines | TNF-α | γδ T cells | Impaired the TCR:CD3-triggered production of TNF-α. nih.gov |
| Imidazo[1,2-a]pyridine | TNF-α | Jurkat T cells, U937 | The methyl ester derivative 3b inhibited TNF-α driven reporter gene expression and inducible TNF-α production. bldpharm.com |
Advanced glycation end products (AGEs) are implicated in the pathogenesis of diabetes and its complications. The process of glycation is closely linked with oxidative stress. Consequently, compounds with both antiglycation and antioxidant properties are of significant therapeutic interest.
A study on a series of novel imidazo[4,5-b]pyridine benzohydrazones revealed their potential for both antiglycation and antioxidant activities. researchgate.net The evaluation of these compounds showed a correlation between their antiglycation effects and their ability to scavenge free radicals, suggesting that their antioxidative capacity contributes to the inhibition of glycation. nih.gov Specifically, di- and trihydroxy substituted compounds demonstrated notable activity, with one compound showing more potent antiglycation effects than the standard, Rutin. nih.govresearchgate.net
Furthermore, another class of imidazo[1,2-a]pyridine hybrids has been synthesized and evaluated for antioxidant activity using the DPPH radical scavenging method. sigmaaldrich.com These compounds exhibited a dose-dependent increase in antioxidant activity. sigmaaldrich.com The antioxidant properties of these derivatives are significant as oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and cellular antioxidant defenses, is a primary cause of cellular damage and is implicated in numerous chronic diseases. nih.gov
The following table presents the antioxidant and antiglycation activities of some imidazopyridine derivatives.
| Compound Class | Activity Assessed | Key Findings |
| Imidazo[4,5-b]pyridine benzohydrazones | Antiglycation and Antioxidant (DPPH scavenging) | Showed varying degrees of activity with IC50 values for antiglycation between 168.23-269.0 μM and for DPPH radical scavenging between 29.63-57.71 μM. researchgate.net One compound was twice as potent as Rutin in antiglycation. nih.gov |
| Imidazo[1,2-a]pyridine hybrids | Antioxidant (DPPH scavenging) | Demonstrated dose-dependent enhancement in activity, with one compound reaching 83% inhibition at a concentration of 100 μg/mL. sigmaaldrich.com |
| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | Antioxidant | The ligand itself showed better antioxidant activity than its metal complexes due to the presence of a hydroxyl group. nih.gov |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another, forming a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to their protein targets.
In silico screening involves the use of computational methods to search large libraries of virtual compounds for molecules that are likely to bind to a specific drug target. This approach accelerates the discovery of new drug candidates. The imidazo[1,2-a]pyridine (B132010) scaffold, a related heterocyclic system, has been successfully used in innovative virtual screening collaborations to identify hits for diseases like visceral leishmaniasis. scispace.com In these collaborations, a starting "seed" structure is used to probe proprietary databases from multiple pharmaceutical companies, rapidly expanding the chemical diversity around the core hit and improving properties such as antiparasitic activity and selectivity. scispace.com This methodology allows for the efficient exploration of vast chemical space, identifying promising candidates for further optimization. scispace.com
For the imidazo[4,5-c]pyridine core, similar strategies are employed. For instance, the imidazo[4,5-c]pyridine-2-one scaffold was chosen for its novelty and potential to circumvent the challenging intellectual property landscape of more popular kinase inhibitor scaffolds. acs.org This demonstrates a design strategy where virtual libraries are implicitly filtered based on structural novelty and synthetic accessibility to identify new classes of inhibitors.
Once a potential binding pose is identified through docking, the network of interactions between the ligand and the receptor can be analyzed in detail. These interactions, which include hydrogen bonds, hydrophobic contacts, and electrostatic interactions, are critical for stabilizing the ligand-receptor complex.
For derivatives of the imidazo[4,5-c]pyridin-2-one scaffold targeting Src family kinases (SFKs), molecular docking studies have revealed key binding interactions. nih.gov These studies often use the crystal structures of known inhibitors bound to the target kinase as a reference. For example, the binding mode of the well-known inhibitor PP2 was used as a template to design new derivatives. nih.gov Docking simulations of these newly designed compounds into the ATP-binding site of kinases like Src and Fyn can predict critical hydrogen bonds with backbone residues in the "hinge" region of the kinase, a common anchoring point for kinase inhibitors.
| Compound Scaffold | Target Protein | Key Predicted Interactions | Reference |
|---|---|---|---|
| Imidazo[4,5-c]pyridin-2-one | Src Family Kinases (e.g., Src, Fyn) | Hydrogen bonding with hinge region residues; hydrophobic interactions in the ATP-binding pocket. | nih.gov |
| Imidazo[4,5-c]pyridine-2-one | DNA-Dependent Protein Kinase (DNA-PK) | Adoption of a "horseshoe" pose to form H-bond contacts mimicking known inhibitors like dactolisib. | acs.org |
Structure-Based and Ligand-Based Drug Design Methodologies
Drug design methodologies can be broadly categorized as either structure-based or ligand-based. Structure-based design relies on the three-dimensional structure of the target protein, whereas ligand-based design uses the properties of known active molecules to develop a pharmacophore model.
A key strategy in developing inhibitors from the imidazo[4,5-c]pyridine class has been structure-based design. Researchers identified that the N7 position of the pyrimidine (B1678525) ring in the known SFK inhibitor PP2 did not form a critical interaction with the target kinases. nih.gov This observation led to a design strategy where the pyrimidine was replaced with a pyridine (B92270) ring. nih.gov Furthermore, through bioisosteric replacement, the pyrazole (B372694) ring of PP2 was substituted with an imidazolone (B8795221) ring, leading to the creation of the novel imidazo[4,5-c]pyridin-2-one scaffold as a new hinge-binding region. nih.gov
This rational design approach, which modifies existing scaffolds based on detailed structural information, has led to the synthesis and identification of imidazo[4,5-c]pyridin-2-one derivatives with potent inhibitory activity against kinases like Src and Fyn. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nanobioletters.com It is a powerful tool for elucidating molecular properties, reactivity, and interactions. scirp.org
DFT calculations are frequently used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial for understanding the electronic properties and reactivity of a molecule. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. scirp.org
For related heterocyclic systems like imidazo[1,2-a]pyridine derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to compute these properties. scirp.org Studies on substituted imidazo[1,5-a]pyridines have shown a linear correlation between the HOMO-LUMO energy gap and the electronic properties of substituents, as quantified by Hammett constants. nih.gov This demonstrates how DFT can predict the effects of chemical modifications on the electronic behavior of the core scaffold. nih.gov For another related molecule, 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide, the HOMO-LUMO energy gap was calculated to be between 4.7951 eV and 6.0316 eV, depending on the DFT method, with the low value indicating high chemical reactivity and biological activity. nih.gov
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| B3LYP / 6-311G(d,p) | -6.4016 | -1.6065 | 4.7951 | nih.gov |
| B3PW91 / 6-311G(d,p) | -6.8662 | -0.8346 | 6.0316 | nih.gov |
DFT is also employed to investigate molecular reactivity through the calculation of various descriptors and the mapping of the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of sites for molecular interactions. nih.gov
In studies of imidazo[4,5-b]pyridine derivatives, DFT analysis has shown that the imidazole (B134444) nitrogen is the primary binding site for metal cations and the most likely site of protonation. mdpi.com Analysis of local reactivity descriptors derived from DFT, such as Fukui functions, can pinpoint specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net For imidazo[1,2-a]pyridine derivatives, MEP analysis has identified nitrogen atoms and oxygen or sulfur atoms in substituents as the primary nucleophilic sites. scirp.org This information is invaluable for understanding non-covalent interactions, reaction mechanisms, and the metabolic fate of drug molecules.
Computational Prediction and Characterization of Allosteric and Orthosteric Binding Sites
Computational approaches are pivotal in elucidating the binding modes of ligands, including the identification of both orthosteric and allosteric sites on a protein target. For compounds structurally related to 2-chloro-1H-imidazo[4,5-c]pyridin-4-amine, molecular modeling has been instrumental.
For instance, in studies of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which share a core structure, computational modeling was used to predict a hydrophobic binding site at the cytosolic interface of the A3 adenosine (B11128) receptor (A3AR). This site is distinct from the orthosteric binding site, suggesting an allosteric mechanism of action for positive allosteric modulators (PAMs). Molecular dynamics (MD) simulations have also been employed to understand the binding patterns of imidazo[4,5-c]pyridin-2-one derivatives within the ATP binding site of Src family kinases (SFKs), which is an orthosteric site. These simulations can reveal key amino acid residues involved in the interaction and the conformational changes that occur upon binding.
For imidazo[4,5-b]pyridine derivatives, another closely related scaffold, molecular docking studies have been utilized to explore the potential binding modes within the active site of dihydrofolate reductase (DHFR). Such studies can predict the binding affinity and orientation of the ligand, highlighting crucial intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.
These examples underscore the power of computational methods to not only predict where a compound might bind but also to characterize the nature of that interaction, guiding the design of new derivatives with improved affinity and specificity.
Table 1: Examples of Computational Studies on Related Imidazopyridine Scaffolds
| Compound Class | Target Protein | Computational Method | Key Findings |
| 1H-Imidazo[4,5-c]quinolin-4-amine derivatives | A3 Adenosine Receptor (A3AR) | Molecular Modeling | Prediction of a hydrophobic allosteric binding site. |
| Imidazo[4,5-c]pyridin-2-one derivatives | Src Family Kinases (SFKs) | Molecular Dynamics (MD) Simulations | Elucidation of binding patterns within the orthosteric ATP binding site. |
| Imidazo[4,5-b]pyridine derivatives | Dihydrofolate Reductase (DHFR) | Molecular Docking | Prediction of binding modes and key interactions in the active site. |
Quantitative Structure-Activity Relationship (QSAR) Applications
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound were not detailed in the reviewed literature, the extensive structure-activity relationship (SAR) data available for imidazopyridine derivatives provides a strong foundation for such applications.
The general process of a QSAR study involves:
Data Set Preparation: A series of molecules with known biological activities is compiled. For example, the inhibitory concentrations (IC50) of various imidazo[4,5-c]pyridine derivatives against a specific kinase would be collected.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule. These can be constitutional, topological, geometrical, or electronic in nature.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For the imidazo[4,5-c]pyridine class, SAR studies have highlighted the importance of substituents at various positions on the heterocyclic core for their biological activity. For example, modifications at the 2-position and the 4-arylamino group of the 1H-imidazo[4,5-c]quinoline scaffold have been shown to significantly influence the positive allosteric modulation of the A3AR. Similarly, substitutions on the imidazo[4,5-c]pyridin-2-one core affect the inhibitory potency against SFKs.
This rich SAR data can be leveraged to develop predictive QSAR models. Such models would enable the virtual screening of novel, un-synthesized derivatives of this compound, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources in the drug discovery pipeline.
Advanced Research Applications and Lead Compound Optimization
Role as a Lead Compound for Further Drug Discovery
The imidazo[4,5-c]pyridine core is a foundational structure in the development of new therapeutic agents. Its versatility is demonstrated by the diverse pharmacological activities exhibited by its derivatives, including anti-cancer, antiviral, and anti-inflammatory properties. acs.orgnih.gov For instance, derivatives of imidazo[4,5-c]pyridines have been identified as potent inhibitors of protein kinase B (Akt), an important target in cancer therapy. acs.org Others have shown efficacy as A2A adenosine (B11128) receptor antagonists and have been investigated for treating hepatitis C. acs.org
The structural features of 2-chloro-1H-imidazo[4,5-c]pyridin-4-amine—namely the chlorine atom at the 2-position and the amine group at the 4-position—provide reactive handles for chemical modification. This makes the compound an excellent starting point, or "lead compound," for creating large libraries of related molecules. Scientists can systematically alter the structure to enhance its binding affinity for a specific biological target, improve its pharmacological properties, and ultimately develop a novel drug candidate. The established record of the imidazopyridine scaffold in targeting enzymes like kinases and receptors makes it a high-value asset in modern drug discovery programs. mdpi.comnih.gov
Strategies for Optimizing Potency and Selectivity Profiles
Once a lead compound like this compound is identified, the next critical step is lead optimization. The goal is to fine-tune the molecule's structure to maximize its desired effect (potency) and minimize off-target interactions (selectivity). For the imidazopyridine class, researchers employ several well-established strategies.
A primary method involves structure-activity relationship (SAR) studies . This process includes the synthesis of numerous analogues where specific parts of the molecule are systematically changed. For example, the chlorine atom could be replaced with other halogen atoms (fluorine, bromine) or different functional groups to probe its influence on biological activity. Similarly, the amino group can be modified.
Another key strategy is regioisomeric control . The imidazo[4,5-c]pyridine core has multiple nitrogen atoms that can be alkylated or otherwise substituted. Directing modifications to specific nitrogen atoms can lead to different regioisomers, each with a unique three-dimensional shape and biological activity profile. mdpi.com This approach has been used to develop highly selective inhibitors for targets like the TYK2 kinase, which is involved in autoimmune diseases. nih.gov By employing structure-based design, where researchers use X-ray crystallography data of the target protein, modifications can be made with high precision to improve potency and selectivity against related proteins, such as other Janus kinases (JAKs). nih.gov
Development as Specialized Research Reagents
Beyond therapeutic applications, compounds like this compound are valuable as specialized reagents for basic scientific research. Molecules with a similar 4-aminopyridine (B3432731) substructure are used as pharmacological tools to study fundamental biological processes. For example, 4-aminopyridine itself is a known potassium channel blocker and is used to characterize the function of these important ion channels.
Derivatives of the imidazo[4,5-c]pyridine scaffold can be developed into highly specific molecular probes. By attaching a fluorescent tag or a radioactive isotope, these compounds can be used to visualize and quantify the presence of a specific enzyme or receptor in cells and tissues. nih.gov For example, a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine (B132010) derivative has been developed as a potential probe for positron emission tomography (PET) imaging to target the PI3K/mTOR pathway in cancer. nih.gov This allows researchers to study disease mechanisms at a molecular level and can aid in the diagnosis and monitoring of diseases.
Exploration of Potential in Agrochemical Applications
The biological activity of imidazopyridine derivatives is not limited to human medicine; it extends to agriculture as well. The search for new fungicides and insecticides is critical for food security, and the imidazo[4,5-b]pyridine scaffold, a close relative of the imidazo[4,5-c]pyridine core, has shown significant promise.
Studies have revealed that certain imidazo[4,5-b]pyridine derivatives exhibit potent fungicidal activity against significant plant pathogens. researchgate.net For instance, one derivative, 2-chloro-5-((5-methoxy-2-(2-(trifluoromethyl)phenyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)thiazole, displayed an EC₅₀ value of 4.00 mg/L against the fungus Puccinia polysora, a potency comparable to the commercial fungicide tebuconazole. researchgate.net
Furthermore, other research has demonstrated the insecticidal properties of this chemical family. The pyridine (B92270) ring is a component of many existing agrochemicals. researchgate.net The collective findings suggest that a screening program focusing on derivatives of this compound could lead to the discovery of novel agrochemicals for crop protection.
Table 1: Fungicidal Activity of an Imidazo[4,5-b]pyridine Derivative
| Compound | Target Pathogen | Activity (EC₅₀ in mg/L) | Reference Compound (Activity) | Source |
|---|---|---|---|---|
| 2-chloro-5-((5-methoxy-2-(2-(trifluoromethyl)phenyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)thiazole | Puccinia polysora | 4.00 | Tebuconazole (2.00) | researchgate.net |
Investigation in Materials Science for Functional Development
While the primary focus for the imidazopyridine family has been on biological applications, there is emerging interest in its use in materials science. The heterocyclic ring system possesses unique electronic and photophysical properties. Specifically, imidazo[4,5-b]pyridine derivatives have been investigated for the development of emissive materials used in organic light-emitting diodes (OLEDs) and chemical sensors. nih.gov
Recently, imidazo[1,5-a]pyridine-based fluorophores have been synthesized and used as downconverter materials to create white light-emitting diodes with excellent efficiency and color rendering. rsc.org These materials also exhibit acidochromism, changing their fluorescence in response to pH changes, which makes them suitable for sensor applications. rsc.org Although the investigation of this compound itself in this field is not yet documented, its core structure suggests a potential for similar photophysical properties. Future research could explore its utility in creating novel functional materials, such as fluorescent probes, organic semiconductors, or components for advanced optical devices.
Q & A
Q. What are the established synthetic routes for 2-chloro-1H-imidazo[4,5-c]pyridin-4-amine, and how are intermediates characterized?
The synthesis typically involves cyclization and halogenation steps. For example, imidazo[4,5-c]pyridine derivatives are synthesized via condensation of 4-amino-2,6-dichloropyridine precursors with benzyl halides in tetrahydrofuran (THF) at elevated temperatures (60°C for 18 hours), followed by purification via column chromatography . Key intermediates like N-benzyl-2,6-dichloro-3-nitropyridin-4-amine are characterized using 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. Chlorination steps often employ POCl₃ or SOCl₂ under reflux conditions .
Q. How is structural confirmation achieved for this compound derivatives?
Structural elucidation relies on multinuclear NMR spectroscopy (e.g., distinguishing C-4 amine protons at δ 6.8–7.2 ppm) and HRMS to verify molecular ions (e.g., [M+H]+ with <2 ppm error). X-ray crystallography is used for ambiguous cases, such as differentiating regioisomers in ribosylated triazolo derivatives . For example, 4-chloro-1-(β-D-ribofuranosyl)-u-triazolo[4,5-c]pyridine was confirmed via UV spectral comparison with methylated analogs .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Common assays include:
- Antiglycation activity : Measured via inhibition of advanced glycation end-product (AGE) formation, with IC₅₀ values determined using bovine serum albumin (BSA) and methylglyoxal models .
- β-glucuronidase inhibition : Evaluated spectrophotometrically using p-nitrophenyl-β-D-glucuronide as a substrate .
- Antioxidant capacity : Assessed via DPPH radical scavenging or ferric reducing antioxidant power (FRAP) assays .
Advanced Research Questions
Q. How can regioselectivity challenges in imidazo[4,5-c]pyridine synthesis be addressed?
Regioselectivity depends on substituent steric/electronic effects and reaction conditions . For example:
- Ribosylation of 4-chloro-o-triazolo[4,5-e]pyridine produces three regioisomers; the ratio is controlled by solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) favor N-1 ribosylation, while THF promotes N-3 products .
- Zinc reduction of nitro intermediates (e.g., converting nitro to amine groups) requires careful pH control to avoid over-reduction .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Docking studies : Compare binding poses of active (e.g., compound 2, IC₅₀ = 240.10 μM) vs. inactive derivatives in β-glucuronidase or TLR7 targets . Adjust force fields to account for halogen bonding (Cl···O/N interactions).
- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) that may explain discrepancies between in vitro and in vivo results .
Q. How does the chlorine substituent influence biological activity and reactivity?
- Electron-withdrawing effects : The Cl atom enhances electrophilicity at C-4, facilitating nucleophilic substitution reactions (e.g., with amines or thiols) .
- Biological activity : Chlorine improves membrane permeability and target affinity. For example, 6-chloro-2-aryl-imidazo[4,5-b]pyridines show enhanced antiglycation activity compared to non-chlorinated analogs due to increased electron deficiency at the imidazole core .
Q. What advanced techniques optimize reaction yields in large-scale synthesis?
- Flow chemistry : Reduces side reactions (e.g., dimerization) by maintaining precise temperature and residence time control during cyclization .
- Microwave-assisted synthesis : Accelerates steps like nitro group reduction (from 18 hours to <2 hours) .
- Design of experiments (DoE) : Identifies critical factors (e.g., reagent stoichiometry, solvent volume) via factorial response surface modeling .
Data Analysis & Methodological Challenges
Q. How are ambiguous NMR spectra resolved for structurally similar derivatives?
Q. What computational tools predict the metabolic stability of 2-chloro-imidazo[4,5-c]pyridines?
- ADMET predictors : Software like SwissADME estimates metabolic liabilities (e.g., CYP3A4/2D6 susceptibility) .
- Density functional theory (DFT) : Calculates activation energies for hydrolysis or oxidation pathways, guiding structural modifications (e.g., adding electron-donating groups to stabilize the core) .
Q. How are SAR studies designed to balance potency and toxicity?
- Fragment-based design : Screen substituents (e.g., aryl, alkyl, heteroaryl) at C-2 and C-6 positions to optimize logP (target: 1.5–3.0) and polar surface area (PSA <90 Ų) .
- Toxicity panels : Assess hERG inhibition (patch-clamp assays) and cytotoxicity (HepG2/HEK293 viability) early in lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
